
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H10Cl2N2O It features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an oxypropanamine group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine and 3-chloropropan-1-amine.
Reaction: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Using phase-transfer catalysts to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amine group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring or amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
Industrially, it is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as a precursor in the synthesis of pesticides and herbicides.
作用机制
The mechanism of action of 3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
3-((3,5-Dichloropyridin-2-yl)oxy)ethan-1-amine: Similar structure but with an ethanamine group instead of propanamine.
3-((3,5-Dichloropyridin-2-yl)oxy)butan-1-amine: Similar structure but with a butanamine group.
Uniqueness
3-((3,5-Dichloropyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of the propanamine group. This gives it distinct reactivity and binding properties compared to its analogs, making it particularly valuable in certain applications.
属性
分子式 |
C8H10Cl2N2O |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
3-(3,5-dichloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2O/c9-6-4-7(10)8(12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
InChI 键 |
ZZQYNCPLMCUTQD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)OCCCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)


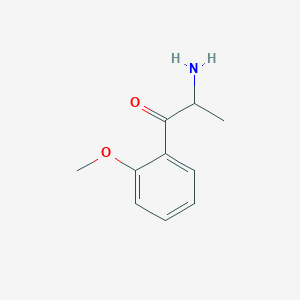
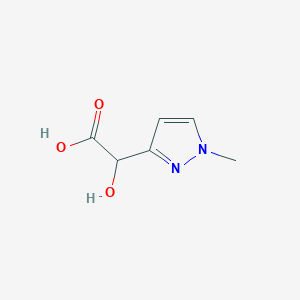

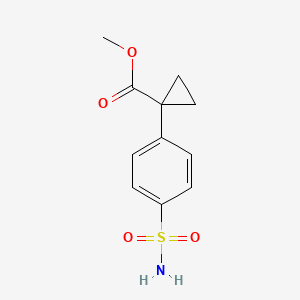


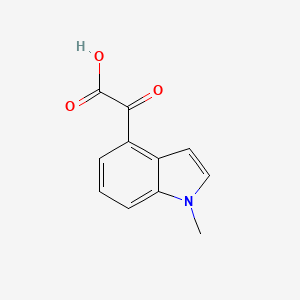
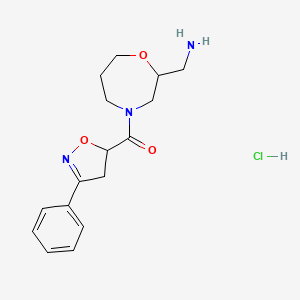
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
